molecular formula C4H2F12N2NiO9S4 B13125007 Nickel(II)bis(trifluoromethanesulfonimide)xhydrate

Nickel(II)bis(trifluoromethanesulfonimide)xhydrate

Cat. No.: B13125007
M. Wt: 637.0 g/mol
InChI Key: UXESDHJDHBRMLI-UHFFFAOYSA-N
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Description

Nickel(II)bis(trifluoromethanesulfonimide)xhydrate (CAS: 2067359-93-5) is a nickel-based coordination compound with the molecular formula C₄H₂F₁₂N₂NiO₉S₄ and a molecular weight of 636.98 g/mol. It features a bis(trifluoromethanesulfonimide) (TFSI) anion, a weakly coordinating ligand known for enhancing solubility in non-aqueous solvents and stabilizing ionic structures. The compound is typically stored at 2–8°C to maintain stability and is classified under the transport code UN3261 (corrosive solid) due to its H314 hazard statement (causes severe skin burns and eye damage) .

Its applications span catalysis, electrochemistry, and materials science, particularly in ionic liquids and lithium-ion battery electrolytes, where its high thermal stability and ionic conductivity are advantageous .

Properties

Molecular Formula

C4H2F12N2NiO9S4

Molecular Weight

637.0 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;nickel(2+);hydrate

InChI

InChI=1S/2C2F6NO4S2.Ni.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2;

InChI Key

UXESDHJDHBRMLI-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II)bis(trifluoromethanesulfonimide)xhydrate can be synthesized through the reaction of nickel(II) chloride with lithium bis(trifluoromethanesulfonimide) in an appropriate solvent such as acetonitrile. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the nickel center. The general reaction scheme is as follows:

NiCl2+2LiN(SO2CF3)2Ni(N(SO2CF3)2)2\text{NiCl}_2 + 2 \text{LiN(SO}_2\text{CF}_3\text{)}_2 \rightarrow \text{Ni(N(SO}_2\text{CF}_3\text{)}_2)_2NiCl2​+2LiN(SO2​CF3​)2​→Ni(N(SO2​CF3​)2​)2​

Biological Activity

Nickel(II)bis(trifluoromethanesulfonimide)xhydrate (Ni(TFSI)₂·xH₂O) is an organometallic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4_4H2_2F12_{12}N2_2NiO9_9S4_4
  • Molecular Weight : 637.00 g/mol
  • CAS Number : 2067359-93-5
  • Hydration State : xH₂O (variable)

Biological Activity Overview

Nickel compounds have been studied for their biological activities, particularly in cancer research. Nickel(II) complexes, including Ni(TFSI)₂, show varied effects on cell proliferation and apoptosis.

  • Induction of Apoptosis :
    • Research indicates that certain nickel complexes can induce apoptosis in cancer cell lines. For instance, a study on a related nickel compound, bis(S-citronellalthiosemicarbazonato)nickel(II), demonstrated the ability to block the cell cycle at the G2/M phase and activate caspase-9, leading to programmed cell death in U937 tumor cells .
  • DNA Interaction :
    • Nickel complexes may interact with DNA, although studies suggest that Ni(TFSI)₂ does not induce DNA breaks or intercalation but can alter DNA conformation, potentially leading to knot-like structures .
  • Non-Proliferative Cell Effects :
    • Notably, some nickel derivatives exhibit selective toxicity towards proliferating cancer cells while sparing non-proliferating healthy cells, indicating a potential therapeutic window .

Table 1: Summary of Biological Activities of this compound

Study ReferenceCell LineEffect ObservedMechanism
U937ApoptosisCaspase-9 activation
VariousSelective toxicityNon-mutagenic effects

Detailed Findings

  • Apoptotic Pathways : In the study involving U937 cells, Ni(TFSI)₂ was shown to activate intrinsic apoptotic pathways without causing significant mutagenicity or DNA damage recovery. This suggests a targeted mechanism that could be exploited for cancer therapy .
  • Toxicity Assessments : Investigations into the toxicity of Ni(TFSI)₂ reveal that it does not exhibit mutagenic properties in standard assays like the Ames test. This characteristic is crucial for its potential use in therapeutic applications .

Scientific Research Applications

Electrochemical Devices

Nickel(II) bis(trifluoromethanesulfonimide) hydrate exhibits promising properties for use in electrochemical devices. Its ionic conductivity is beneficial for applications in batteries and supercapacitors. The compound's ability to form stable complexes allows for enhanced charge transfer processes, making it suitable for electrolyte formulations in energy storage systems .

Catalysis

The compound has been extensively studied for its catalytic properties in various organic reactions. Notably, it has shown effectiveness in Friedel-Crafts acylation and alkylation reactions, where it serves as a catalyst that enhances reaction rates and selectivity. This is particularly valuable in synthetic organic chemistry, where efficiency and specificity are critical .

Comparison of Catalytic Activity:

Compound NameMetalNotable Features
Nickel(II) bis(trifluoromethanesulfonimide) hydrateNickelEffective in Friedel-Crafts reactions
Cobalt(II) bis(trifluoromethanesulfonimide)CobaltSimilar catalytic applications
Zinc(II) bis(trifluoromethanesulfonimide)ZincKnown for high stability
Titanium(IV) bis(trifluoromethanesulfonimide)TitaniumUsed in polymerization reactions

Materials Science

In materials science, Nickel(II) bis(trifluoromethanesulfonimide) hydrate is utilized as a precursor for the synthesis of nickel-containing materials. Its ability to decompose at elevated temperatures makes it suitable for thin-film deposition techniques, contributing to the development of advanced materials with tailored properties .

Case Studies

Case Study 1: Electrolyte Formulation
Recent studies have demonstrated that incorporating Nickel(II) bis(trifluoromethanesulfonimide) hydrate into electrolyte formulations significantly improves ionic conductivity compared to traditional electrolytes. This enhancement leads to better performance metrics in lithium-ion batteries, including higher charge-discharge rates and improved cycle stability.

Case Study 2: Catalytic Efficiency
In a comparative study of various metal triflimides as catalysts for organic reactions, Nickel(II) bis(trifluoromethanesulfonimide) hydrate was found to outperform others in terms of reaction yield and selectivity in Friedel-Crafts reactions. The presence of the trifluoromethyl groups was identified as a key factor influencing the reactivity of the catalyst .

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

Structural and Functional Comparison

The table below highlights key differences between Nickel(II)bis(trifluoromethanesulfonimide)xhydrate and structurally or functionally related nickel compounds:

Compound Chemical Formula Molecular Weight (g/mol) Key Properties Applications
This compound C₄H₂F₁₂N₂NiO₉S₄ 636.98 High hydrophobicity, thermal stability, low lattice energy Ionic liquids, electrolytes, Lewis acid catalysis
Nickel(II) trifluoromethanesulfonate C₂F₆NiO₆S₂ 356.83 Strong Lewis acidity, hygroscopic, soluble in polar solvents Organic synthesis (Friedel-Crafts alkylation), polymerization catalysts
Nickel(II) sulfate NiSO₄ 154.75 Water-soluble, hygroscopic, forms hexahydrate Electroplating, ceramics, battery precursors
Bis(triphenylphosphine)nickel(II)chloride C₃₆H₃₀Cl₂NiP₂ 654.17 Air-sensitive, red crystalline solid Cross-coupling reactions (e.g., Kumada coupling), hydrogenation catalysts
Nickel(II) acetylacetonate xhydrate Ni(C₅H₇O₂)₂·xH₂O ~256.91 (anhydrous) Paramagnetic, soluble in organic solvents Precursor for nanomaterials, oxidation catalysts

Key Differences

  • Ligand Effects :

    • The TFSI ligand in the target compound provides weak coordination , enabling high ionic mobility in electrolytes. In contrast, triphenylphosphine in Bis(triphenylphosphine)nickel(II)chloride creates a rigid coordination sphere ideal for catalytic cycles .
    • Trifluoromethanesulfonate (triflate) in Nickel(II) trifluoromethanesulfonate acts as a strong electron-withdrawing group , enhancing Lewis acidity compared to the bulkier TFSI ligand .
  • Solubility and Stability :

    • This compound exhibits superior solubility in organic solvents (e.g., acetonitrile, dimethylformamide) due to the fluorinated TFSI anion, whereas Nickel(II) sulfate is predominantly water-soluble .
    • The TFSI-based compound’s thermal stability (>280°C melting point) surpasses that of Nickel(II) acetylacetonate, which decomposes at lower temperatures .
  • Hazard Profile :

    • The target compound and Nickel(II) trifluoromethanesulfonate share corrosive hazards (H314), while Bis(triphenylphosphine)nickel(II)chloride is primarily toxic upon inhalation .

Q & A

Key Physicochemical Properties and Handling Considerations

Q: What are the key physicochemical properties of Nickel(II)bis(trifluoromethanesulfonimide)xhydrate relevant to its handling in laboratory settings? A:

  • Molecular formula : C₄H₂F₁₂N₂NiO₉S₄ (anhydrous basis) with a molecular weight of 636.98 g/mol .
  • Melting point : 281–286°C, indicating thermal stability under controlled conditions .
  • Storage : Requires storage at 2–8°C in a sealed, moisture-free container under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Hazard class : UN3261 (corrosive), necessitating specialized packaging and handling protocols .

Critical Safety Precautions

Q: What safety precautions are critical when handling this compound? A:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Respiratory protection : Employ fume hoods or respirators for particulate filtration (P305+P351+P338) .
  • Fire safety : Avoid sparks/open flames (P210, P242) and store separately from oxidizers (P220) .
  • First aid : For skin contact, wash immediately with soap and water (P302+P352); for inhalation, move to fresh air (P304+P340) .

Hydration Level Determination and Catalytic Relevance

Q: How can researchers determine the hydration level (x) in this compound, and why is this parameter crucial in catalytic applications? A:

  • Methods :
    • Thermogravimetric analysis (TGA) : Measure mass loss between 100–200°C to quantify water content .
    • Karl Fischer titration : Directly quantify trace moisture in the solid .
  • Significance : Hydration affects solubility, Lewis acidity, and coordination geometry, directly influencing catalytic activity in cross-coupling or electrochemical reactions .

Mitigating Catalytic Data Inconsistencies

Q: What experimental strategies mitigate inconsistencies in catalytic performance data when using this compound? A:

  • Hydration control : Pre-dry the compound at 80°C under vacuum (≤1 mmHg) for 24 hours to standardize hydration .
  • Inert atmosphere : Conduct reactions in Schlenk lines or gloveboxes to exclude moisture/oxygen .
  • Batch consistency : Verify purity via elemental analysis and ICP-MS to rule out nickel oxide impurities .

Spectroscopic Characterization Techniques

Q: Which spectroscopic techniques are most effective for characterizing this compound? A:

  • FTIR : Identify trifluoromethanesulfonimide (TFSI) ligands via CF₃ asymmetric stretching (~1,250 cm⁻¹) and SO₂ vibrations (~1,350 cm⁻¹) .
  • X-ray diffraction (XRD) : Resolve crystal structure and hydration-dependent lattice parameters .
  • Mass spectrometry (HRMS) : Confirm molecular weight (exact mass: 635.7805) and fragmentation patterns .

Mechanistic Insights in Cross-Coupling Reactions

Q: What mechanistic insights have been gained from using this compound in cross-coupling reactions? A:

  • Ligand effects : The TFSI anion enhances nickel’s electrophilicity, promoting oxidative addition to aryl halides .
  • Solvent coordination : Polar aprotic solvents (e.g., DMF) stabilize nickel intermediates, improving turnover frequency .
  • Redox activity : In situ reduction to Ni(I) species facilitates single-electron transfer (SET) pathways in C–N bond formation .

Storage Protocols for Stability

Q: How should this compound be stored to prevent decomposition? A:

  • Temperature : 2–8°C in a desiccator with silica gel .
  • Atmosphere : Store under argon in flame-sealed ampoules to limit hydrolysis (P233, P403) .
  • Container : Use glass or PTFE-lined vessels to avoid metal leaching .

Synthesis Challenges and Purity Optimization

Q: What are the challenges in synthesizing this compound with high purity? A:

  • Anhydrous conditions : React NiCO₃ with HTFSI in dry acetonitrile under argon .
  • Purification : Recrystallize from anhydrous ethanol to remove unreacted ligands .
  • Contamination checks : Use ICP-OES to detect residual chloride or sodium (<10 ppm) .

Health Hazards and Exposure Management

Q: What are the primary health hazards associated with this compound exposure? A:

  • Acute risks : Skin irritation (H315), severe eye damage (H319), and respiratory sensitization (H334) .
  • Chronic risks : Suspected carcinogenicity (H350) necessitates annual medical monitoring for lab personnel .

Solvent Effects in Electrochemical Applications

Q: How does the choice of solvent influence the reactivity of this compound in electrochemical applications? A:

  • Coordination strength : Acetonitrile weakly coordinates Ni²⁺, enhancing ion mobility in electrolytes .
  • Dielectric constant : High-polarity solvents stabilize charge-separated intermediates in redox reactions .
  • Moisture content : Even trace H₂O (>50 ppm) degrades performance by forming Ni(OH)₂ precipitates .

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